Eosin b(2-)

Protein quantification Spectrophotometry Biochemical assay

Choose Eosin B for its unique dibromo dinitro structure that delivers bluish cytoplasmic counterstaining, validated protein quantification above 1 µg/mL, and a proven antimalarial lead profile (IC50 124 nM vs. drug-resistant P. falciparum)—properties entirely absent in Eosin Y. This water/ethanol-soluble, ≥95% pure dye is essential for standardized Romanowsky‑type protocols, antiparasitic drug discovery, and fluorescence‑based detection systems requiring green emission (λmax 514 nm).

Molecular Formula C20H6Br2N2O9-2
Molecular Weight 578.1 g/mol
CAS No. 56360-46-4
Cat. No. B1242014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEosin b(2-)
CAS56360-46-4
Molecular FormulaC20H6Br2N2O9-2
Molecular Weight578.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-]
InChIInChI=1S/C20H8Br2N2O9/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20/h1-6,25-26H/p-2
InChIKeyZBQZBWKNGDEDOA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eosin B (CAS 56360-46-4) for Histology, Protein Assay, and Antiparasitic Research: Technical Specifications


Eosin B (CAS 56360-46-4, C.I. 45400), also known as eosin bluish, is a dibromo dinitro derivative of fluorescein belonging to the xanthene class of acidic dyes [1]. It is characterized by a molecular weight of 580.09 g/mol and exhibits green fluorescence in aqueous solution with a lambda max of 514 nm . As a water- and ethanol-soluble biological stain, Eosin B is broadly employed in histology as a counterstain for hematoxylin, in protein quantification assays, and has emerged as a lead compound in antiparasitic drug discovery .

Why Eosin B (CAS 56360-46-4) Cannot Be Interchanged with Eosin Y: A Procurement Risk Assessment


Substituting Eosin B with the more common Eosin Y (eosin yellowish) is not advisable for several scientifically verified reasons. While the two dyes are structurally related and sometimes described as 'interchangeable' in basic staining [1], this is an oversimplification that ignores critical differences in spectral properties and functional performance. Eosin B is a dibromo dinitro derivative of fluorescein, whereas Eosin Y is a tetrabromo derivative [2]. This structural difference results in a distinct bluish hue for Eosin B versus the yellowish cast of Eosin Y, which can significantly impact the visual interpretation of stained tissue sections . Furthermore, in quantitative applications such as protein estimation, Eosin B and Eosin Y exhibit different detection ranges and complex absorbance characteristics [3]. More critically, Eosin B possesses a unique and well-documented antiparasitic activity profile—including potent inhibition of drug-resistant Plasmodium falciparum with an average IC50 of 124 nM—that is entirely absent in Eosin Y, making any substitution in drug discovery contexts completely invalid [4].

Quantitative Differentiation of Eosin B (CAS 56360-46-4) from Analogs: A Comparator-Based Evidence Guide


Protein Assay Sensitivity: Eosin B vs. Eosin Y Detection Range

In quantitative protein estimation assays, Eosin B and Eosin Y serve distinct analytical niches based on their detection ranges. The protein-eosin B complex absorbs at a wavelength range of 536–544 nm, and the change in blue shift is proportional to protein concentration . Critically, published methods demonstrate that Eosin B is used to estimate proteins above 1 µg/mL concentration, whereas Eosin Y is employed for estimating submicrogram quantities of proteins [1]. This differential sensitivity defines their respective suitability for analyzing different sample types and protein concentrations, making them complementary rather than interchangeable reagents.

Protein quantification Spectrophotometry Biochemical assay

Binding Affinity Parity with BSA: Eosin B vs. Eosin Y

Despite differences in protein detection range, the fundamental binding affinity of Eosin B and Eosin Y for a common protein standard, bovine serum albumin (BSA), has been shown to be essentially identical under specific acidic conditions. At pH 1.96, the binding constants for both dyes with BSA were determined to be 0.82 nmol/nmol of reactive amino acid of BSA [1]. This quantitative parity in binding to a model protein confirms that while the two dyes may be substituted for certain qualitative staining procedures, their functional equivalence at the molecular level is limited to specific binding contexts and does not extend to their overall assay performance or spectral properties.

Dye-protein interaction Binding kinetics BSA assay

Superior In Vitro Antimalarial Activity Against Drug-Resistant Strains: Eosin B vs. Clinical Comparators

Eosin B demonstrates potent and highly selective in vitro activity against multiple drug-resistant strains of Plasmodium falciparum, with an average IC50 of 124 nM [1]. This activity is not observed with Eosin Y, which lacks the dinitro substitution critical for this biological effect. Critically, no cross-resistance was observed with other clinically utilized antimalarial compounds, indicating a novel mechanism of action that targets a unique non-active-site region on the bifunctional parasitic DHFR-TS enzyme not present in mammalian counterparts [1]. The antimalarial mode of action is multifaceted and includes enzymatic inhibition of DHFR-TS, glutathione reductase, and thioredoxin reductase, as well as membrane damage and redox cycling .

Antimalarial Drug discovery Plasmodium falciparum IC50

Fluorescent Detection Sensitivity: Eosin B as a Probe for Protamine and Trypsin Activity

Eosin B has been validated as a highly sensitive anionic fluorescent probe for the detection of protamine and trypsin activity. In a HEPES buffer system (10 mM, pH 7.4), Eosin B exhibited a linear fluorescence response to protamine concentration over the range of 0 to 10 μg/mL, with a calculated detection limit of 29.25 ng/mL [1]. The assay is based on fluorescence quenching upon electrostatic interaction with protamine, followed by fluorescence recovery upon trypsin-mediated hydrolysis. This quantitative performance establishes Eosin B as a viable and sensitive probe for biosensing applications, a functional capability that is distinct from its use as a histological stain and not a documented characteristic of Eosin Y.

Fluorescent probe Biosensing Protamine detection Trypsin assay

Spectral Differentiation: Absorption Maxima of Eosin B vs. Eosin Y

The spectral properties of Eosin B provide a clear and quantifiable basis for differentiation from Eosin Y. Eosin B in aqueous solution exhibits a lambda max (absorption maximum) at 514 nm, with a secondary peak at 395 nm . Its extinction coefficient (ε) is reported as ≥7000 at 515-521 nm . In contrast, Eosin Y has a distinctly different absorption profile, with a lambda max around 517-522 nm depending on conditions, but critically lacks the strong 514 nm peak characteristic of Eosin B. Furthermore, the protein-eosin B complex shows a bathochromatic shift in absorption maximum from 514 nm to 530 ± 5 nm upon binding [1]. These spectral differences are fundamental for spectrophotometric standardization, purity assessment, and selecting the correct dye for applications where precise optical properties are critical.

UV-Vis spectroscopy Dye characterization Spectral fingerprint

Physicochemical and Stability Profile: Defined Benchmarks for Quality Control

Procurement decisions for research-grade Eosin B should be guided by well-defined physicochemical and stability benchmarks that ensure lot-to-lot consistency and experimental reproducibility. Eosin B is characterized by a melting point of 275 °C (with decomposition) . It is soluble in water (e.g., 1 mg/mL, yielding a clear, red solution) and in ethanol (spirit soluble) . Commercial preparations are typically available with dye content specifications of ≥90% or ≥95% . Long-term stability is documented for at least 2 years when stored at room temperature and protected from light and moisture . These quantitative specifications provide a clear framework for vendor qualification and batch acceptance.

Quality control Stability Solubility Specifications

Optimal Application Scenarios for Eosin B (CAS 56360-46-4) Based on Quantitative Evidence


Antiparasitic Drug Discovery: Lead Compound for Drug-Resistant Malaria

Eosin B is the specific eosin dye of choice for laboratories engaged in antimalarial drug discovery, particularly those targeting drug-resistant Plasmodium falciparum. With an average in vitro IC50 of 124 nM against resistant strains and a demonstrated lack of cross-resistance to clinical antimalarials , Eosin B serves as a validated lead compound with a novel, multifaceted mechanism of action. This includes inhibition of parasitic DHFR-TS, glutathione reductase, and thioredoxin reductase, as well as membrane disruption . Eosin Y cannot be substituted in this context, as it lacks any reported antiparasitic activity.

Quantitative Protein Estimation in the Microgram Range

For laboratories requiring a reliable dye-binding method to quantify proteins in tissue homogenates, isolated proteins, and biological fluids, Eosin B is the specified reagent for detecting concentrations above 1 µg/mL . The method is based on the proportional absorption of the protein-eosin B complex at 536–544 nm and provides minimal interference from common biomolecules like DNA, RNA, and lipids . This application scenario is distinct from submicrogram protein quantification, which is better suited to Eosin Y.

Histological Staining Requiring a Bluish Cytoplasmic Counterstain

In histology and cytology, Eosin B is the preferred eosin for protocols where a bluish or bluish-purple cytoplasmic counterstain is desired, as opposed to the yellowish hue provided by Eosin Y . It is particularly well-suited for Romanowsky-type staining methods and as a component of Wright's stain for differential blood cell analysis [5]. While substitution with Eosin Y may be possible for some H&E protocols, the resulting colorimetric shift can alter the visual interpretation of tissue morphology, making Eosin B the required dye for maintaining standardized, reproducible results in specific staining procedures.

Fluorescence-Based Biosensor Development

Eosin B is a suitable anionic fluorescent probe for developing highly sensitive detection systems. It has been quantitatively validated for the detection of protamine, with a demonstrated linear fluorescence response from 0 to 10 μg/mL and a detection limit of 29.25 ng/mL in HEPES buffer at pH 7.4 . Furthermore, the fluorescence recovery of Eosin B upon trypsin-mediated hydrolysis of protamine enables the monitoring of trypsin activity and the screening of trypsin inhibitors . This application scenario leverages the unique fluorescence quenching properties of Eosin B, which are distinct from its use as a histological dye.

Technical Documentation Hub

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